molecular formula C18H23NO7S B069603 Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate CAS No. 185300-64-5

Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate

Cat. No.: B069603
CAS No.: 185300-64-5
M. Wt: 397.4 g/mol
InChI Key: UGQKTNWJBOAJBJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a sulfonyl group, a furan ring, and a propanoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the sulfonyl chloride derivative of 3,4-dimethoxyphenyl. This intermediate is then reacted with furan-2-ylmethylamine under basic conditions to form the sulfonamide. The final step involves esterification with ethyl 3-bromopropanoate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3,4-dimethoxyphenyl)propanoate
  • Furan-2-ylmethylamine
  • 3,4-Dimethoxyphenylsulfonyl chloride

Uniqueness

Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl group and a furan ring in the same molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7S/c1-4-25-18(20)9-10-19(13-14-6-5-11-26-14)27(21,22)15-7-8-16(23-2)17(12-15)24-3/h5-8,11-12H,4,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQKTNWJBOAJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC1=CC=CO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381392
Record name ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185300-64-5
Record name ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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